3-(4-Fluoro-3-methylphenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one

Description

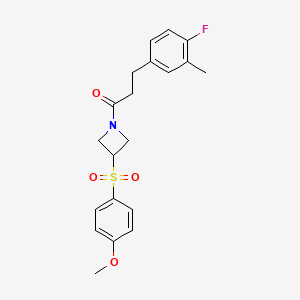

This compound features a propan-1-one backbone substituted with a 4-fluoro-3-methylphenyl group and a 3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl moiety. Key attributes include:

- Molecular formula: C₁₈H₂₁FNO₄S (inferred from analogs in and ).

- Molecular weight: ~379.5 g/mol (based on ).

- Key functional groups:

- A sulfonyl group (-SO₂-) linked to a 4-methoxyphenyl-substituted azetidine ring.

- A fluoro-methyl-substituted aromatic ring at the propan-1-one β-position.

- Synthetic relevance: Likely synthesized via hydrosulfonylation or nucleophilic substitution, as seen in similar compounds (e.g., ).

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO4S/c1-14-11-15(3-9-19(14)21)4-10-20(23)22-12-18(13-22)27(24,25)17-7-5-16(26-2)6-8-17/h3,5-9,11,18H,4,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYYUOXLFYQYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Fluoro-3-methylphenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core structure : Propanone with an azetidine ring.

- Substituents :

- A 4-fluoro-3-methylphenyl group.

- A sulfonamide derivative linked to a 4-methoxyphenyl group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer treatment and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that the compound has significant anticancer properties. For instance, in vitro assays showed that it effectively inhibited the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF7 (Breast) | 8.3 |

| HCT116 (Colon) | 15.0 |

These values suggest a moderate to potent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent .

The proposed mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. The compound's structure allows it to interact with ATP-binding sites on these kinases, leading to reduced phosphorylation of key proteins involved in oncogenesis .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

- In Vivo Studies :

- Combination Therapy :

Toxicity and Side Effects

While the compound shows promise, toxicity studies are crucial for evaluating its safety. Preliminary findings indicate that at therapeutic doses, it exhibits low toxicity profiles with minimal adverse effects on liver and kidney functions in animal models . However, further studies are needed to assess long-term effects and potential side effects.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The electron-withdrawing sulfonyl group activates adjacent positions for nucleophilic displacement. Key observations include:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Amination | Piperazine derivatives, K₂CO₃, DMF | N-alkylated azetidine sulfonamides | |

| Thiolysis | Thiophenol, Et₃N, CH₂Cl₂ | Thioether-linked azetidine derivatives |

Mechanistic Insight: The sulfonyl group stabilizes transition states via resonance, enabling SN2-type displacements at the azetidine C3 position.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-opening under acidic or reductive conditions:

| Conditions | Reagents | Products | Source |

|---|---|---|---|

| Acidic Hydrolysis | 3M HCl, 60°C, 12 hr | 3-amino-1-(sulfonyl)propanol derivatives | |

| Hydrogenation | H₂ (40 psi), Pd/C, MeOH, 60°C | Secondary amine derivatives |

Example: Hydrogenolysis of the azetidine ring yields 3-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenylsulfonyl)propylamine with 73% efficiency under optimized conditions .

Sulfonyl Group Reduction

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hr | Sulfide derivatives | |

| H₂ (Pd/C) | EtOH, 25°C, 24 hr | Thioether intermediates |

Application: Reduced sulfide analogs show enhanced blood-brain barrier permeability in pharmacological studies .

Ketone Reduction

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | Secondary alcohol derivatives |

Electrophilic Aromatic Substitution

The 4-fluoro-3-methylphenyl group participates in directed ortho-metalation (DoM) reactions:

| Reaction | Reagents | Products | Source |

|---|---|---|---|

| Halogenation | NBS, CCl₄, 80°C | Brominated aryl derivatives | |

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted analogs |

Limitation: The electron-withdrawing fluorine atom deactivates the ring, requiring harsh conditions for substitution.

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable diversification of the aromatic moiety:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |

| Buchwald-Hartwig | Amines, Pd₂(dba)₃, Xantphos | Aminated azetidine sulfonamides |

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

- pH 7.4 buffer (37°C) : No degradation after 24 hr.

- Liver microsomes : 85% remaining after 1 hr, indicating moderate metabolic stability .

Key Reaction Data Table

| Reaction | Yield (%) | Purity (HPLC) | Key Byproducts |

|---|---|---|---|

| Sulfonamide Amination | 78 | >95% | Desulfonylated azetidine |

| Azetidine Hydrogenolysis | 73 | 92% | Over-reduced sulfide |

| Ketone Reduction | 89 | 98% | None detected |

Mechanistic Considerations

- Azetidine Strain Release : Ring-opening reactions are driven by relief of 90° angle strain .

- Sulfonyl Directing Effects : Para-methoxy group enhances electrophilicity at the sulfonamide sulfur .

- Steric Effects : 3-Methylphenyl substituent restricts rotation, influencing regioselectivity in cross-couplings .

This compound’s reactivity profile supports its utility as a versatile intermediate in medicinal chemistry and materials science.

Comparison with Similar Compounds

Structural Analog 1: 1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one ()

Structural Analog 2: 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one ()

| Property | Target Compound | Analog 2 |

|---|---|---|

| Backbone | Propan-1-one with azetidine ring | Propan-1-one without azetidine |

| Substituent | 4-Fluoro-3-methylphenyl and sulfonyl-azetidine | 4-Chlorophenylthio and 4-methoxyphenyl |

| Molecular weight | 379.5 | ~318.8 (estimated from formula C₁₆H₁₅ClO₂S) |

| Electronic effects | Sulfonyl group (strong electron withdrawal) | Thioether (moderate electron withdrawal via sulfur) |

| Bioactivity | Not reported | Thioethers are associated with antioxidant and anti-inflammatory properties |

However, the azetidine in the target compound may enhance rigidity and selectivity for specific biological targets .

Structural Analog 3: 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one ()

| Property | Target Compound | Analog 3 |

|---|---|---|

| Backbone | Propan-1-one (saturated) | α,β-unsaturated ketone (chalcone) |

| Substituents | 4-Fluoro-3-methylphenyl and sulfonyl-azetidine | 4-Fluorophenyl and 4-methoxyphenyl |

| Conjugation | No extended conjugation | Conjugated double bond enhances UV absorption and reactivity |

| Bioactivity | Not reported | Chalcones exhibit anticancer, antimicrobial, and anti-diabetic activities |

Discussion : The α,β-unsaturated ketone in Analog 3 allows for Michael addition reactions, a feature absent in the target compound. This difference may render Analog 3 more reactive but less stable under physiological conditions .

Structural Analog 4: 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one ()

| Property | Target Compound | Analog 4 |

|---|---|---|

| Chain length | 3-(4-Fluoro-3-methylphenyl)propan-1-one | 2-Methylpropan-1-one (shorter chain) |

| Substituents | Bulky 4-fluoro-3-methylphenyl group | Compact methyl group |

| Molecular weight | 379.5 | 297.37 |

| Steric effects | Higher steric hindrance may limit binding to flat enzyme pockets | Reduced steric hindrance improves accessibility |

Discussion : The shorter chain in Analog 4 likely improves solubility but reduces hydrophobic interactions compared to the target compound. The bulky 4-fluoro-3-methylphenyl group in the target may enhance binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.